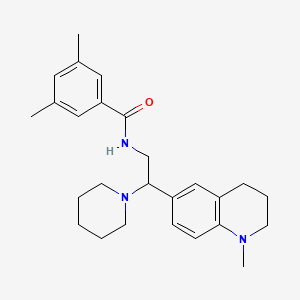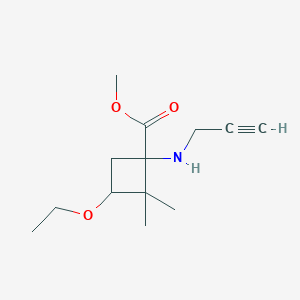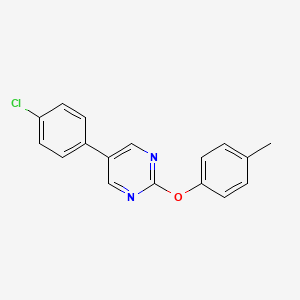
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a fluorophenyl group, a pyridazinone group, a propanamido group, and a trimethylthiazole group . These groups are common in various pharmaceuticals and could suggest potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar groups are often synthesized through condensation reactions .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The fluorophenyl and trimethylthiazole groups are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide and pyridazinone groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the fluorophenyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
- Researchers have investigated this compound’s potential as an antiviral agent. A study synthesized and characterized it, analyzing its physicochemical properties using techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal X-ray diffraction analysis .
- Computational and experimental UV-spectral analyses provide insights into electronic transitions and bandgap .
Antiviral Activity
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase and Dipeptidyl peptidase 4 . These enzymes play crucial roles in various biochemical processes.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its target enzyme. For instance, if the target is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase, the compound could influence the degradation of aromatic compounds . If the target is Dipeptidyl peptidase 4, the compound could impact the regulation of glucose metabolism .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall pharmacological activity. Additionally, the compound’s stability could be influenced by storage conditions and exposure to light or oxygen .
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propanoylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-11-17(19(29)25(3)4)30-20(22-11)23-18(28)12(2)26-16(27)10-9-15(24-26)13-5-7-14(21)8-6-13/h5-10,12H,1-4H3,(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOJKGVJOKSZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamido)-N,N,4-trimethylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)


![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)


![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)

